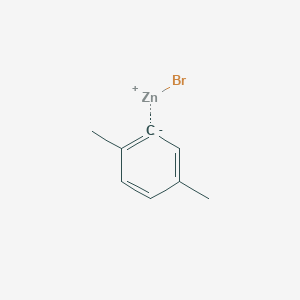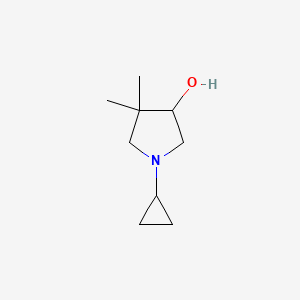
1-Cyclopropyl-4,4-dimethylpyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-4,4-dimethylpyrrolidin-3-ol is an organic compound characterized by a cyclopropyl group attached to a pyrrolidine ring, which also bears two methyl groups and a hydroxyl group
Preparation Methods
The synthesis of 1-Cyclopropyl-4,4-dimethylpyrrolidin-3-ol typically involves several steps:
Cyclopropylation: Introduction of the cyclopropyl group to the pyrrolidine ring.
Methylation: Addition of methyl groups to the pyrrolidine ring.
Hydroxylation: Introduction of the hydroxyl group to the pyrrolidine ring.
Industrial production methods often involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity. For example, the use of palladium-catalyzed cross-coupling reactions can be employed to introduce the cyclopropyl group efficiently .
Chemical Reactions Analysis
1-Cyclopropyl-4,4-dimethylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the cyclopropyl group.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like halides or sulfonates.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Cyclopropyl-4,4-dimethylpyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Cyclopropyl-4,4-dimethylpyrrolidin-3-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
1-Cyclopropyl-4,4-dimethylpyrrolidin-3-ol can be compared with other similar compounds, such as:
Cyclopropylamine: Contains a cyclopropyl group but lacks the pyrrolidine ring and hydroxyl group.
4,4-Dimethylpyrrolidine: Lacks the cyclopropyl group and hydroxyl group.
Cyclopropylmethanol: Contains a cyclopropyl group and hydroxyl group but lacks the pyrrolidine ring.
The uniqueness of this compound lies in its combination of a cyclopropyl group, pyrrolidine ring, and hydroxyl group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-cyclopropyl-4,4-dimethylpyrrolidin-3-ol |
InChI |
InChI=1S/C9H17NO/c1-9(2)6-10(5-8(9)11)7-3-4-7/h7-8,11H,3-6H2,1-2H3 |
InChI Key |
QRBWGFMMXMNBNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC1O)C2CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


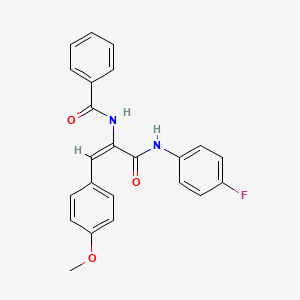

![3-oxo-N-(p-tolyl)-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B14876160.png)
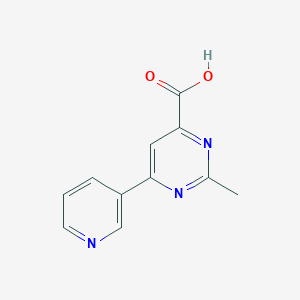
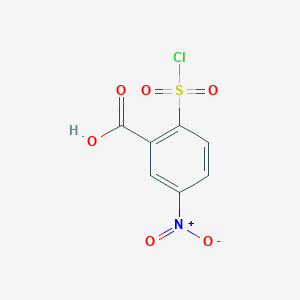
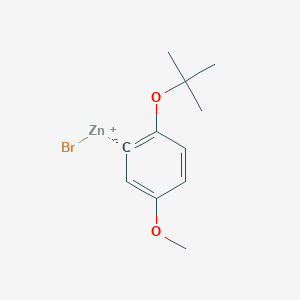
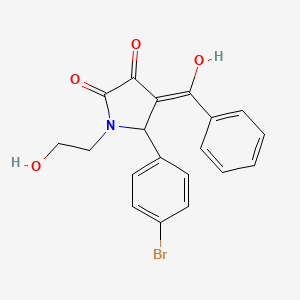
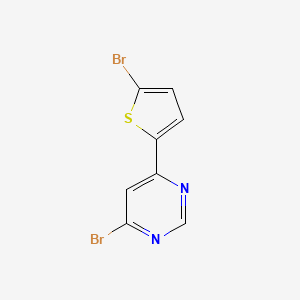
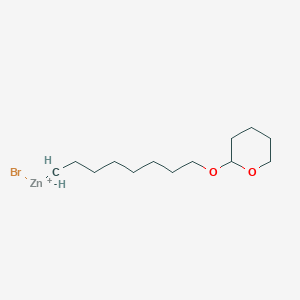

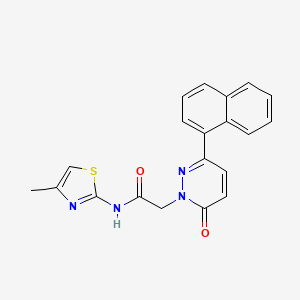

![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-pyrrolo[1,2-a]pyrazine]](/img/structure/B14876235.png)
